1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine
Description
1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine is a piperazine derivative featuring two distinct substituents: a 4-bromophenylsulfonyl group at one nitrogen and a 2-methoxyethyl chain at the other. This compound is structurally related to several bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-diabetic candidates, owing to the versatility of the piperazine scaffold .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-19-11-10-15-6-8-16(9-7-15)20(17,18)13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOSKYPOARCXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a bromophenyl sulfonyl group and a methoxyethyl group. This structural configuration is significant for its interaction with biological targets.
The biological activity of 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine primarily involves its ability to interact with various molecular targets, including receptors and enzymes. These interactions can modulate biological processes such as:
- Antioxidant Activity : The compound may exhibit antioxidative properties, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological and pathological processes.
Biological Activity Overview
The following table summarizes the key biological activities reported for the compound:
Case Studies and Research Findings
- Antioxidative Properties : In a study evaluating various piperazine derivatives, 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine was found to significantly reduce reactive oxygen species (ROS) levels in SH-SY5Y cells, indicating its potential as a neuroprotective agent against oxidative stress-related neurodegenerative diseases .
- Antibacterial Activity : A series of synthesized piperazine derivatives were tested for antibacterial efficacy, where the compound showed notable effectiveness against specific bacterial strains, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition Studies : The compound's ability to inhibit AChE was assessed, revealing strong inhibitory effects that could have implications for treating neurodegenerative conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Melting Points :
- Solubility : Methoxyethyl and ethoxy groups enhance aqueous solubility, whereas bromophenylsulfonyl groups increase lipophilicity .
Key Research Findings
Structure-Activity Relationships (SAR) :
- The 4-bromophenylsulfonyl group is critical for receptor binding in kinase and tyrosinase inhibitors .
- Methoxyethyl chains improve blood-brain barrier penetration, as seen in CNS-targeting analogues () .
Synthetic Efficiency : Palladium-catalyzed couplings () achieve moderate yields (40–70%), while chalcone condensations () offer higher efficiency (71%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
